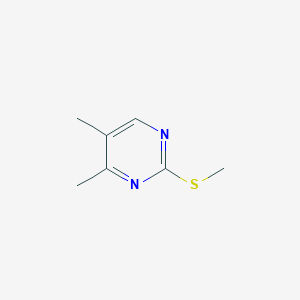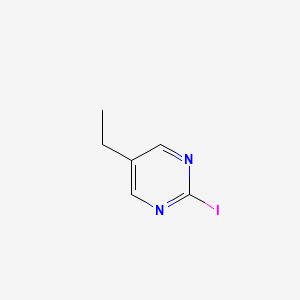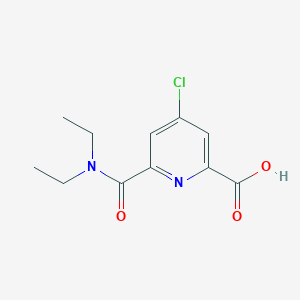
4-Chloro-6-(diethylcarbamoyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(diethylcarbamoyl)picolinic acid is a chemical compound with the molecular formula C11H13ClN2O3 It is a derivative of picolinic acid, which is a pyridine carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(diethylcarbamoyl)picolinic acid typically involves the activation of picolinic acid to form the corresponding acid chloride. This can be achieved using reagents such as thionyl chloride. The acid chloride is then reacted with diethylamine to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-(diethylcarbamoyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-Chloro-6-(diethylcarbamoyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound can be used in the development of herbicides and other agrochemicals .
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(diethylcarbamoyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes .
Comparación Con Compuestos Similares
Picolinic Acid: The parent compound, which is a pyridine carboxylic acid.
Nicotinic Acid: Another pyridine carboxylic acid with different functional groups.
Isonicotinic Acid: A structural isomer of picolinic acid.
Uniqueness: 4-Chloro-6-(diethylcarbamoyl)picolinic acid is unique due to the presence of the chloro and diethylcarbamoyl groups, which confer specific chemical properties and potential biological activities not found in its analogs .
Propiedades
Número CAS |
293294-73-2 |
|---|---|
Fórmula molecular |
C11H13ClN2O3 |
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
4-chloro-6-(diethylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-14(4-2)10(15)8-5-7(12)6-9(13-8)11(16)17/h5-6H,3-4H2,1-2H3,(H,16,17) |
Clave InChI |
MJDHCRQYOVDWEZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=NC(=CC(=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031551.png)

![(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13031556.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)
![5H-Pyrano[4,3,2-CD]indole-2-carbonitrile](/img/structure/B13031580.png)

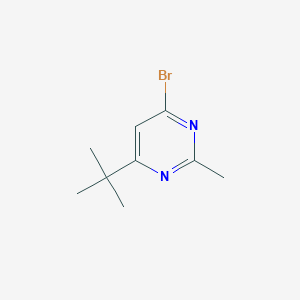

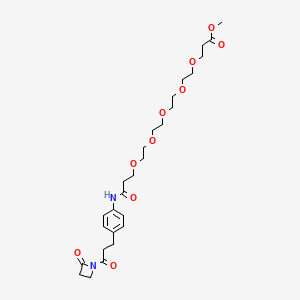
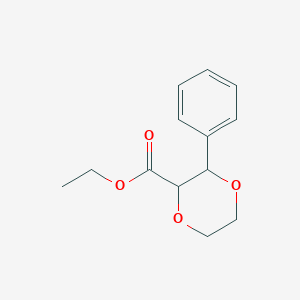
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13031609.png)

